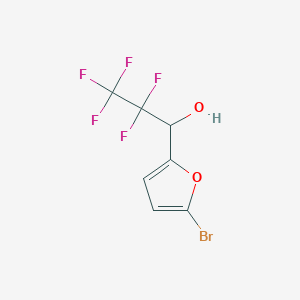![molecular formula C21H23NO4S B13328357 1'-Tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13328357.png)
1'-Tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound that features a unique structural motif combining a cyclohexane ring, an indoline moiety, and a tosyl group
Vorbereitungsmethoden
The synthesis of 1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-methyl-2-oxocyclohexane-1-carboxamide and N-methylaniline.
Condensation Reaction: These starting materials undergo a condensation reaction to form N-methyl-2-oxo-N-phenylcyclohexane-1-carboxamide.
Oxidative Cyclization: The resulting compound is subjected to oxidative cyclization using a stoichiometric amount of manganese(III) acetate in acetic acid at room temperature.
Analyse Chemischer Reaktionen
1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: The compound can participate in Diels-Alder reactions with dienophiles to form complex spirocyclic structures.
Common reagents and conditions used in these reactions include manganese(III) acetate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include spirocyclic diones, alcohols, and substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to proteins and enzymes, modulating their activity. The tosyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid can be compared with other spirocyclic compounds such as:
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds lack the tosyl group but share the spirocyclic structure.
Spirooxindoles: These compounds have a similar spirocyclic core but differ in the functional groups attached to the indoline moiety.
Spiropyrans: These compounds are photochromic and can switch between different isomeric forms under light.
The uniqueness of 1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid lies in its combination of a tosyl group with the spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H23NO4S |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonylspiro[2H-indole-3,1'-cyclohexane]-5-carboxylic acid |
InChI |
InChI=1S/C21H23NO4S/c1-15-5-8-17(9-6-15)27(25,26)22-14-21(11-3-2-4-12-21)18-13-16(20(23)24)7-10-19(18)22/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,24) |
InChI-Schlüssel |
MLYHKVYUVUZXJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)C4=C2C=CC(=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


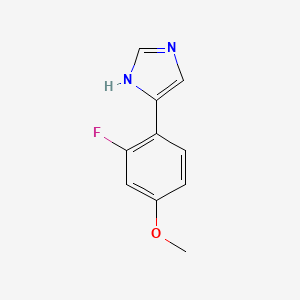
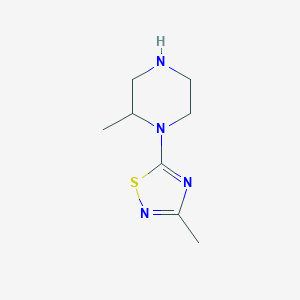
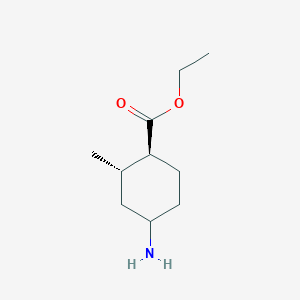

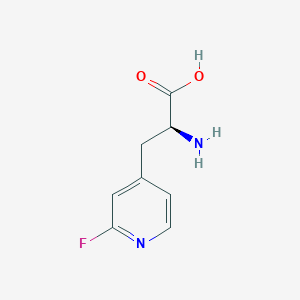
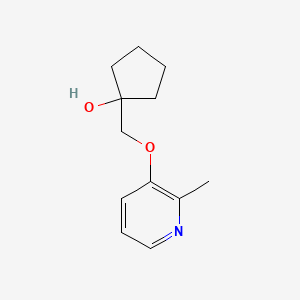
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
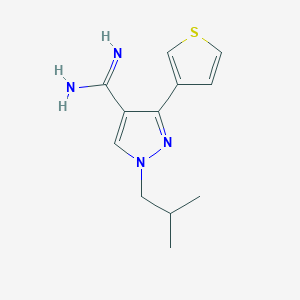


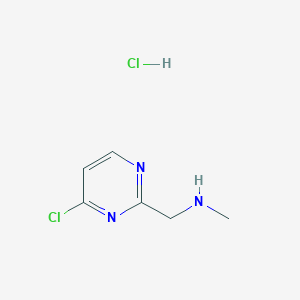
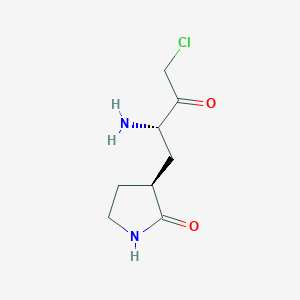
![tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)
